(R)-2-chloro-diphenylmethanol

Chiral Chromatography Enantiomeric Excess Quality Control

Select (R)-2-chloro-diphenylmethanol (CAS 16071-26-4) for its pre-resolved (R)-stereochemistry that bypasses asymmetric reduction in diarylmethane API synthesis (e.g., cetirizine, cloperastine analogs). The ortho-chlorine imparts distinct oxidation kinetics and metabolic stability profiles that para-substituted isomers cannot replicate, making it essential for SAR campaigns. Supplier-certified ≥98% purity via chiral HPLC ensures GMP analytical readiness.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 16071-26-4
Cat. No. B099002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-chloro-diphenylmethanol
CAS16071-26-4
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O
InChIInChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1
InChIKeyJGDRELLAZGINQM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Chloro-diphenylmethanol (CAS 16071-26-4): A Chiral Ortho-Halogenated Benzhydrol Building Block for Enantioselective Synthesis


(R)-2-Chloro-diphenylmethanol (CAS 16071-26-4), also designated (+)-2-chlorobenzhydrol, is a chiral secondary alcohol belonging to the substituted benzhydrol (diphenylmethanol) class [1]. The molecule features a benzhydrol core with a chlorine atom at the ortho position of one phenyl ring, generating a stereogenic carbinol center of (R)-absolute configuration . With a molecular formula of C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol, this compound serves as a versatile chiral intermediate in pharmaceutical synthesis, particularly for diarylmethane-based drugs where enantiomeric integrity is critical for pharmacological activity [2].

Why Racemic or Positional Isomer Substitution Fails for (R)-2-Chloro-diphenylmethanol


Swapping (R)-2-chloro-diphenylmethanol for its racemate (CAS 6954-45-6), the (S)-enantiomer (CAS 16071-25-3), or a positional isomer such as 4-chlorobenzhydrol (CAS 119-56-2) introduces either stereochemical ambiguity or altered electronic and steric profiles that cannot be corrected downstream [1]. In chiral drug synthesis, the enantiomer frequently acts as a distomer that antagonizes or dilutes the desired pharmacological effect—a phenomenon well-documented for diarylmethane pharmaceuticals such as cetirizine and citalopram [2]. The ortho-chlorine substituent additionally governs oxidation kinetics and metabolic stability in ways that para-substituted analogs do not replicate, making direct interchange without revalidation of the entire synthetic route and biological profile an unacceptable risk [3].

Quantitative Differentiation Evidence for (R)-2-Chloro-diphenylmethanol vs. Analogs


Enantiomeric Purity Verification: (R)-2-Chloro-diphenylmethanol vs. Racemic Mixture and (S)-Enantiomer

Commercial (R)-2-chloro-diphenylmethanol is supplied with a standard purity of 98% as verified by chiral HPLC and NMR analysis, with batch-specific certificates of analysis (CoA) available from multiple global suppliers . In contrast, the racemic mixture (±)-2-chlorobenzhydrol (CAS 6954-45-6) offers zero enantiomeric enrichment by definition, while the (S)-enantiomer (CAS 16071-25-3) is available only from a limited number of vendors and often at lower purity grades or longer lead times, creating procurement bottlenecks for gram-scale asymmetric synthesis . The reproducible 98% chemical purity and confirmed (R)-configuration eliminate the need for in-house chiral resolution or re-purification steps that are mandatory when sourcing the racemate.

Chiral Chromatography Enantiomeric Excess Quality Control

Ortho-Chlorine Electronic Effect on Oxidation Kinetics: 2-Chloro vs. 4-Chloro Substituted Benzhydrols

A systematic kinetic study on chromic acid oxidation of substituted benzhydrols demonstrated that ortho-substitution significantly increases the reaction rate and reduces the magnitude of the primary kinetic isotope effect compared to para-substituted or unsubstituted analogs [1]. Although the study did not report individual rate constants for every substrate, the general trend establishes that the ortho-chlorine atom in (R)-2-chloro-diphenylmethanol exerts a steric and electronic influence on the reactivity of the benzylic C–H and O–H bonds that is mechanistically distinct from the 4-chloro isomer (4-chlorobenzhydrol, CAS 119-56-2). This differential oxidation susceptibility has direct implications for metabolic stability predictions: ortho-substituted benzhydrols may undergo CYP450-mediated oxidation at rates that differ from their para-substituted counterparts, affecting pharmacokinetic profiles of derived drug candidates.

Oxidation Kinetics Structure-Reactivity Relationship Metabolic Stability

Physical Property Differentiation: (R)-2-Chlorobenzhydrol vs. 4-Chlorobenzhydrol and Unsubstituted Benzhydrol

While (R)-2-chloro-diphenylmethanol is generally handled as a liquid or low-melting solid (no sharp melting point reported in authoritative databases—ACD/Labs predicted mp 92.54 °C is an unvalidated estimate) [1], 4-chlorobenzhydrol (CAS 119-56-2) exhibits a well-defined melting point of 58–62 °C and is routinely supplied as a crystalline powder . This difference in physical form has practical consequences: the 2-chloro isomer's tendency to remain non-crystalline facilitates its use as a liquid-phase chiral building block without the need for pre-heating or dissolution steps, while the 4-chloro isomer's crystalline nature simplifies purification but may complicate direct use in certain continuous-flow synthetic protocols. Additionally, the calculated octanol-water partition coefficients (LogP = 3.34 for both isomers) and polar surface area (PSA = 20 Ų) are identical, indicating that the solubility and membrane permeability of the two positional isomers are predicted to be similar, making the (R)-2-chloro compound a viable substitute where electronic rather than bulk physicochemical properties are the primary design criterion [2].

Physicochemical Properties Formulation Solid-State Characterization

Chiral Benzhydrols as Privileged Intermediates in Diarylmethane Drug Synthesis: Enantiomeric Purity Requirements

The benzhydrol scaffold is a privileged pharmacophore present in over 300 drug targets, including antihistamines, SSRIs, and muscle relaxants [1]. The recent development of an enantioconvergent Tsuji-Wacker oxidation protocol for stilbenes achieved chiral α,α-diaryl ketones in up to 91% ee, which were subsequently reduced to benzhydrols without stereochemical erosion [1]. This work explicitly demonstrates that chiral benzhydrols—such as (R)-2-chloro-diphenylmethanol—are critical intermediates for the concise, redox-economic assembly of enantiopure diarylmethane drugs, including (S)-cloperastine and isotopically labeled (S)-diphenhydramine-d₅. The use of a pre-resolved, configurationally stable (R)-2-chloro building block circumvents the reliance on asymmetric catalysis steps that may deliver suboptimal enantioselectivity, thereby providing a more reliable entry point for synthesizing eutomers of diarylmethane-based therapeutics [2].

Drug Synthesis Enantioconvergent Synthesis Pharmacophore

Validated Application Scenarios for (R)-2-Chloro-diphenylmethanol in Pharmaceutical and Chemical R&D


Enantioselective Synthesis of Diarylmethane-Based Antihistamines and CNS Drugs

(R)-2-Chloro-diphenylmethanol serves as a direct chiral precursor for constructing diarylmethane pharmacophores found in antihistamines and neuroactive agents. By employing this pre-resolved (R)-configured benzhydrol, medicinal chemistry teams can bypass asymmetric reduction steps and directly couple the chlorinated aryl ring to form drugs analogous to (S)-cloperastine or isotopically labeled diphenhydramine derivatives [1]. The defined (R)-stereochemistry ensures that the resulting API intermediate retains the desired configuration for eutomer activity, consistent with the enantioconvergent synthesis strategies validated for benzhydrol-based drug assembly [1].

Chiral Building Block for Structure-Activity Relationship (SAR) Libraries of Ortho-Substituted Benzhydrols

The ortho-chlorine substituent uniquely modulates both the electronic environment of the benzhydrol core and its oxidative metabolic fate. As demonstrated by the kinetic oxidation studies of Lee and Raptis, ortho-substituted benzhydrols exhibit accelerated chromic acid oxidation rates and a reduced kinetic isotope effect relative to para-substituted isomers [2]. This differentiated reactivity profile makes (R)-2-chloro-diphenylmethanol an essential control compound in medicinal chemistry SAR campaigns where metabolic stability of the benzhydrol moiety is a design parameter, enabling direct comparison against 4-chloro, 4-bromo, and unsubstituted benzhydrol analogs within the same assay panel.

Analytical Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

With supplier-certified 98% purity confirmed by chiral HPLC and NMR , (R)-2-chloro-diphenylmethanol is qualified as a reference standard for developing and validating chiral separation methods for substituted benzhydrols. Its well-defined retention characteristics on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA/IB/IC columns) enable its use as a system suitability standard for quantifying enantiomeric excess in both racemic and enantiomerically enriched samples, supporting GMP analytical quality control workflows in pharmaceutical development.

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